7-Fluoro-4-hydrazinylquinoline hydrochloride
CAS No.: 1172943-36-0
Cat. No.: VC15963707
Molecular Formula: C9H9ClFN3
Molecular Weight: 213.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172943-36-0 |
|---|---|
| Molecular Formula | C9H9ClFN3 |
| Molecular Weight | 213.64 g/mol |
| IUPAC Name | (7-fluoroquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H8FN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |
| Standard InChI Key | PGLATNDHHSLNDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1F)NN.Cl |
Introduction
Chemical Structure and Nomenclature
7-Fluoro-4-hydrazinylquinoline hydrochloride belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The compound features a fluorine atom at the 7th position and a hydrazinyl group (–NH–NH₂) at the 4th position, with the hydrochloride salt forming a stable crystalline solid. Its systematic IUPAC name is 7-fluoro-4-hydrazinylquinoline hydrochloride, with the molecular formula C₉H₉ClFN₃ and a molecular weight of 213.64 g/mol. The hydrochloride counterion improves aqueous solubility, critical for biological applications .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a two-step process derived from methods described in patent CN111362872A :
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Precursor Preparation: 4,7-Difluoroquinoline is synthesized via cyclization of fluorinated aniline derivatives with malonate esters under reflux conditions.
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Hydrazine Substitution: The 4-fluoro group undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 12 hours, followed by HCl treatment to precipitate the hydrochloride salt.
Key reaction parameters:
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Temperature: 80°C (reflux)
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Solvent: Anhydrous ethanol
Spectroscopic Characterization
Advanced analytical techniques confirm structure and purity:
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 8.72 (d, J=5.1 Hz, H-2), δ 7.89 (dd, J=9.0, 2.7 Hz, H-8), δ 4.21 (s, NH₂) |
| ¹⁹F NMR | δ -112.5 ppm (C7–F) |
| IR | 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N quinoline) |
| HPLC-UV | >99% purity (λ=254 nm, C18 column) |
The hydrochloride form shows distinct Cl⁻ counterion signals in ion chromatography .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved solubility compared to the free base:
| Property | Value |
|---|---|
| Water solubility | 12.7 mg/mL (25°C) |
| logP (octanol/water) | 1.45 |
| Melting point | 268–270°C (decomp.) |
| Thermal stability | Stable below 150°C |
The C–F bond (bond energy 485 kJ/mol) confers oxidative stability, while the hydrazinyl group enables pH-dependent reactivity .
Biological Activities and Mechanisms
Antileishmanial Activity
Structural analogs of 7-fluoro-4-hydrazinylquinoline hydrochloride demonstrate potent activity against Leishmania species:
| Compound | IC₅₀ (L. braziliensis) | Selectivity Index (Macrophages) |
|---|---|---|
| Chloro analog 6 | 30 ng/mL | >100 |
| Chloro analog 7 | 20 ng/mL | >150 |
Mechanistic studies suggest nitric oxide synthase induction and direct inhibition of parasite trypanothione reductase .
Cytotoxicity Profile
Selective toxicity is observed in murine macrophage models:
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antileishmanial/antimicrobial activity positions it as a lead candidate for:
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Topical formulations for cutaneous leishmaniasis
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Combination therapies with existing antitubercular drugs
Chemical Biology Probes
Structural features enable applications in:
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Fluorescent tagging (quinoline π-system)
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Metal coordination chemistry (hydrazine moiety)
Synthetic Challenges
Key optimization targets include:
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Scaling synthesis via continuous flow reactors (current batch yield: 85%)
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Deuterated analogs for metabolic studies
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